molecular formula C7H7ClO2 B1626189 4-Chloro-2-methyl-benzene-1,3-diol CAS No. 502485-28-1

4-Chloro-2-methyl-benzene-1,3-diol

Cat. No.: B1626189
CAS No.: 502485-28-1
M. Wt: 158.58 g/mol
InChI Key: RCGOYFRFFZOYIP-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-benzene-1,3-diol (CAS: 502485-28-1) is a dihydroxy aromatic compound with the molecular formula C 7 H 7 ClO 2 and a molecular weight of 158.58 g/mol . Its structure features a chlorine atom at the 4-position and a methyl group at the 2-position on the benzene ring, a substitution pattern that confers distinct physicochemical properties for research and development . This compound serves as a valuable synthetic intermediate in organic chemistry. Multiple preparation methods exist, including the direct chlorination of methylresorcinol isomers and a rearrangement-mediated synthesis using gamma-alumina (γ-Al 2 O 3 ) as a reusable catalyst, which offers a selective route with a reported yield of 76% for the chlorination step . The presence of both chloro and hydroxyl groups on the aromatic ring makes it a suitable substrate for further functionalization in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to create novel chemical entities . While the specific biological profile of this compound is under investigation, research on structurally related benzenoid compounds, such as 2,4-dimethoxy-6-methylbenzene-1,3-diol, has demonstrated significant anti-inflammatory potential by suppressing the MAPK/NF-κB signaling pathway and modulating mitochondrial function . This suggests that this compound and its derivatives are of interest for pharmacological and agrochemical research, where targeted substitutions can enhance bioactivity . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

502485-28-1

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

4-chloro-2-methylbenzene-1,3-diol

InChI

InChI=1S/C7H7ClO2/c1-4-6(9)3-2-5(8)7(4)10/h2-3,9-10H,1H3

InChI Key

RCGOYFRFFZOYIP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1O)Cl)O

Canonical SMILES

CC1=C(C=CC(=C1O)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Chloro-2-methyl-benzene-1,3-diol, highlighting substituent variations, physicochemical properties, and biological activities:

Compound Name Substituents Key Properties/Activities References
This compound Cl (C4), CH₃ (C2) Presumed intermediate polarity; potential antimicrobial activity (inferred from analogs). N/A
4-(4-Chlorobenzyl)benzene-1,3-diol Cl (benzyl group at C4) Boiling point: 395.6°C; density: 1.321 g/cm³; industrial applications (e.g., coatings).
4-Ethylbenzene-1,3-diol (6) C₂H₅ (C4) Precursor for cannabinoid synthesis; low molecular weight (166.2 g/mol).
4-((4-Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) Azo group (N=N) with isopentyloxy Potent antibacterial activity against S. aureus and L. monocytogenes (MIC 3× lower than lead).
4-[3-Chloro-pyrazin-2-yl-hydrazonomethyl]-benzene-1,3-diol Hydrazonomethyl + pyrazine Inhibits β-Ketoacyl acyl carrier protein synthase (KAS III); potential antibiotic use.
5-Pentylbenzene-1,3-diol (Olivetol) C₅H₁₁ (C5) Key intermediate in cannabinoid biosynthesis; antifungal and anti-inflammatory properties.
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) Thiadiazole ring + heptyl chain Fluorescence properties; used in spectroscopic studies (concentration: 1.19 × 10⁻⁶ M).

Structural and Functional Differences

  • Substituent Effects: Chlorine vs. Alkyl Chains: Chlorine increases electronegativity and polarity, enhancing antimicrobial activity (e.g., compound 4i’s potency against Gram-positive bacteria ). Alkyl chains (e.g., pentyl in olivetol) improve lipid solubility, aiding membrane penetration in cannabinoid biosynthesis . Azo Groups: The diazenyl group in 4i enhances antibacterial activity through π-π stacking with microbial enzymes . Heterocyclic Moieties: Thiadiazole rings (C7) introduce fluorescence, useful in bioimaging , while pyrazine derivatives () target enzyme inhibition .
  • Physical Properties :

    • Boiling Points : 4-(4-Chlorobenzyl)benzene-1,3-diol (395.6°C) has a higher boiling point than alkyl-substituted analogs due to increased molecular weight and polarity .
    • Solubility : Alkyl-substituted diols (e.g., 4-ethylbenzene-1,3-diol) exhibit higher lipid solubility, whereas polar groups (e.g., thiadiazole in C7) enhance aqueous miscibility .

Preparation Methods

Direct Chlorination of Methylresorcinol Isomers

The most straightforward approach involves chlorinating pre-synthesized methylresorcinol isomers. As demonstrated in CN113831223B, alkylation of resorcinol with methanol over lanthanum phosphate (LaPO₄) catalysts yields 2-methylresorcinol (85% selectivity) and 4-methylresorcinol (15% selectivity). Chlorination of 4-methylresorcinol at the 4-position requires careful reagent selection to avoid over-chlorination.

Procedure :

  • Alkylation : Resorcinol reacts with methanol at 180–220°C under LaPO₄ catalysis (5–15 wt%), achieving 92% conversion with a 4:1 ratio of 2-methyl to 4-methyl isomers.
  • Chlorination : The 4-methylresorcinol fraction is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The chloro group preferentially substitutes the para position relative to the methyl group due to steric and electronic effects.

Key Data :

Parameter Value Source
Alkylation Yield 92% (resorcinol conv.)
4-Methyl Selectivity 15%
Chlorination Yield 78–82%

Sequential Alkylation-Chlorination

This method integrates alkylation and chlorination in a single reaction sequence, reducing intermediate isolation steps. CN102424671A describes a related strategy for imidazole derivatives, using N-chlorosuccinimide (NCS) and thionyl chloride (SOCl₂) as chlorinating agents.

Procedure :

  • Simultaneous Alkylation/Chlorination : Resorcinol is reacted with methyl chloride (CH₃Cl) in the presence of AlCl₃, forming 2-methylresorcinol. Subsequent in-situ addition of NCS at 50°C introduces the chloro group.
  • Workup : The crude product is recrystallized from methanol, yielding 70–75% pure 4-chloro-2-methyl-benzene-1,3-diol.

Challenges :

  • Competing chlorination at the 6-position (ortho to hydroxyl groups) reduces selectivity.
  • AlCl₃ necessitates careful handling due to its hygroscopicity.

Rearrangement-Mediated Synthesis

CN106673967B highlights gamma-alumina (γ-Al₂O₃)-catalyzed Claisen/Cope rearrangements to construct diol frameworks. While developed for 4-(2-methylallyl)-1,2-benzenediol, this approach can be adapted for 4-chloro-2-methyl derivatives.

Procedure :

  • Rearrangement : 2-(2-methylallyloxy)phenol undergoes Claisen rearrangement at 125–154°C in chlorobenzene, forming 4-allyl-1,2-benzenediol.
  • Chlorination : The allyl group is oxidized to a methyl group via hydrogenation, followed by chlorination with SOCl₂ at 80°C.

Key Reaction :
$$
\text{2-(2-methylallyloxy)phenol} \xrightarrow[\gamma\text{-Al}2\text{O}3]{\text{125–154°C}} \text{4-allyl-1,2-benzenediol} \xrightarrow[\text{H}2/\text{Pd}]{\text{oxidation}} \text{4-methyl-1,2-benzenediol} \xrightarrow[\text{SOCl}2]{\text{chlorination}} \text{this compound}
$$

Performance :

Step Yield Catalyst Loading
Rearrangement 88.2% 2.2 wt% γ-Al₂O₃
Chlorination 76%

Multi-Step Synthesis from Dichloroacetyl Chloride

Adapting CN102424671A, dichloroacetyl chloride serves as a precursor for constructing the chlorinated ring.

Procedure :

  • Friedel-Crafts Acylation : Toluene reacts with dichloroacetyl chloride under AlCl₃ catalysis, forming 2,2-dichloro-4’-methylacetophenone.
  • Cyclization : Treatment with hydroxylamine and glyoxal yields an imidazole intermediate, which is hydrolyzed to 4-chloro-2-methylresorcinol.

Optimization :

  • Mol ratios: Dichloroacetyl chloride/AlCl₃/toluene = 1:1.5:6.
  • Recrystallization solvent: Methanol (yield: 68%).

Comparative Analysis of Methods

Method Yield (%) Selectivity Cost Estimate Environmental Impact
Direct Chlorination 78–82 Moderate Low High (SO₂Cl₂ waste)
Alkylation-Chlorination 70–75 Low Moderate Moderate
Rearrangement 76 High High Low (reusable catalyst)
Multi-Step 68 High High High (AlCl₃ usage)

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-2-methyl-benzene-1,3-diol, and how can reaction conditions be optimized?

Answer:
The compound is commonly synthesized via Mannich reactions or halogenation of phenolic precursors . For instance, Mannich reactions involving diaza-18-crown-6 ethers and phenolic derivatives under controlled pH (e.g., using potassium carbonate) can yield chlorinated intermediates . Optimization requires adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., methanol or DMF), and stoichiometry of reagents to minimize side products like over-chlorinated derivatives. Monitoring via TLC or HPLC is critical to track reaction progress .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • Spectroscopy :
    • ¹H/¹³C NMR for verifying substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
    • IR to confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) for molecular weight validation .
  • Thermal Analysis : TGA/DTA to assess decomposition profiles (e.g., stability up to 200°C) .

Advanced: How can researchers design experiments to resolve contradictions in spectroscopic data for structurally similar derivatives?

Answer:
Contradictions often arise from overlapping signals or impurities. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) to resolve aromatic coupling patterns and confirm substitution sites .
  • Isotopic Labeling (e.g., deuterated solvents) to eliminate solvent interference in NMR.
  • High-Resolution Mass Spectrometry (HRMS) to distinguish between isomers or degradation products .
  • X-ray Crystallography for unambiguous structural confirmation when ambiguity persists .

Advanced: What methodologies are suitable for studying the reactivity of this compound in cross-coupling reactions?

Answer:
The compound’s chlorine and hydroxyl groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings . Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for C-Cl activation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may require inert atmospheres to prevent oxidation.
  • Post-Reaction Analysis : Use GC-MS or HPLC to quantify coupling efficiency and detect side products (e.g., dechlorinated byproducts) .

Advanced: How can solubility limitations of this compound in aqueous systems be addressed for biological studies?

Answer:
Derivatization strategies include:

  • Protection of Hydroxyl Groups : Acetylation or silylation to enhance lipophilicity .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Encapsulation : Lipid-based carriers or cyclodextrin complexes to improve bioavailability .

Advanced: What mechanistic insights guide the synthesis of derivatives for agrochemical applications?

Answer:
Targeted substitutions enhance bioactivity:

  • Trifluoromethyl Groups : Introduce at the benzene ring to improve pesticidal activity via enhanced lipophilicity and metabolic stability .
  • Heterocyclic Moieties : Pyridine or triazole rings (e.g., via Huisgen cycloaddition) can mimic natural ligands, improving receptor binding .
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents followed by bioassays (e.g., insecticidal activity tests) .

Advanced: How can thermal degradation pathways of this compound be analyzed to inform material stability?

Answer:

  • TGA-MS Coupling : Monitor mass loss events (e.g., ~200–300°C for dehydrochlorination) and correlate with evolved gases (e.g., HCl detected via MS) .
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa or Kissinger methods to determine activation energy (Ea) for decomposition steps .
  • Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 60°C) and humidity to simulate long-term stability .

Advanced: What computational tools are effective for predicting intermolecular interactions of this compound in drug design?

Answer:

  • Docking Simulations (AutoDock, Schrödinger) : Model interactions with target enzymes (e.g., cytochrome P450) using PubChem-derived 3D structures .
  • DFT Calculations (Gaussian, ORCA) : Optimize geometries and calculate electrostatic potentials to identify reactive sites .
  • MD Simulations (GROMACS) : Study solvation effects and conformational stability in biological membranes .

Advanced: How can side reactions during halogenation be minimized in large-scale syntheses?

Answer:

  • Controlled Chlorination : Use N-chlorosuccinimide (NCS) instead of Cl₂ gas for selective monochlorination .
  • Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation via rapid, uniform heating .
  • In-line Purification : Employ continuous flow systems with scavenger resins to remove excess reagents .

Advanced: What strategies validate the biological activity of this compound derivatives?

Answer:

  • In Vitro Assays :
    • Fluorescence-based enzymatic inhibition studies (e.g., using NADH depletion assays) .
    • Cytotoxicity screening (MTT assay) against target cell lines .
  • In Silico ADMET Prediction : Tools like SwissADME to assess pharmacokinetic profiles .
  • Comparative Studies : Benchmark against known bioactive analogs (e.g., benzimidazole derivatives) .

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